

Spectroscopic Profile of 3,3-Diethoxy-1-propyne: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Diethoxy-1-propyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Diethoxy-1-propyne** (CAS No. 10160-87-9). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this versatile bifunctional three-carbon building block in organic synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,3-Diethoxy-1-propyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4	Doublet	1H	≡C-H
~5.2	Doublet	1H	-CH(OEt) ₂
~3.7	Quartet	4H	-O-CH ₂ -CH ₃
~1.2	Triplet	6H	-O-CH ₂ -CH ₃

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~82	≡C-H
~75	≡C-H
~92	-CH(OEt) ₂
~61	-O-CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~2980-2850	Medium-Strong	C-H (alkane) stretch
~2120	Weak-Medium	C≡C stretch
~1120-1050	Strong	C-O (ether) stretch

Note: Predicted values based on characteristic group frequencies. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl group.

Mass Spectrometry (MS)

The mass spectrum of **3,3-Diethoxy-1-propyne** is available through the NIST WebBook.^[1] The molecular ion peak ([M]⁺) is expected at m/z 128, corresponding to the molecular weight of the compound (C₇H₁₂O₂).^[1] Common fragmentation patterns would involve the loss of ethoxy groups (-OCH₂CH₃) and other alkyl fragments.

m/z	Relative Intensity	Possible Fragment
128	Present	$[M]^+$
101	High	$[M - C_2H_5]^+$
83	High	$[M - OC_2H_5]^+$
73	High	$[CH(OC_2H_5)_2]^+$
55	High	$[C_4H_7]^+$
45	High	$[OC_2H_5]^+$
29	High	$[C_2H_5]^+$

Note: The fragmentation pattern is based on the data available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,3-Diethoxy-1-propyne** is prepared by dissolving approximately 10-50 mg of the neat liquid in a deuterated solvent, typically deuterated chloroform ($CDCl_3$), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

1H NMR Spectroscopy: The 1H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard one-pulse sequence is used with a 90° pulse angle. Data is typically acquired over a spectral width of 0-12 ppm.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. Data is acquired over a spectral width of 0-220 ppm. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

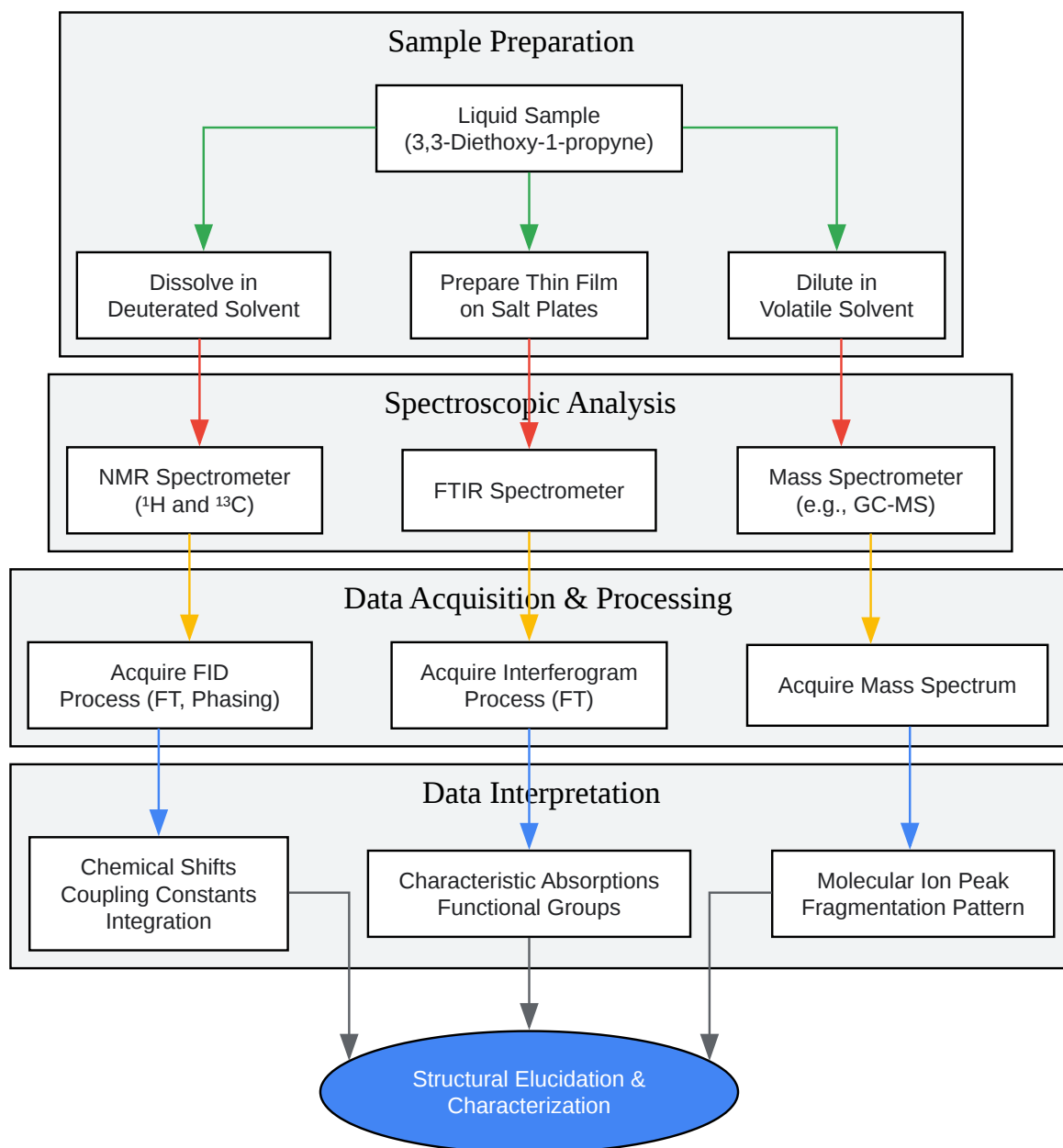
For a neat liquid sample like **3,3-Diethoxy-1-propyne**, the IR spectrum is obtained using the thin-film method. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film. The assembled plates are then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. For EI, electrons with a standard energy of 70 eV are used to ionize the sample molecules. The resulting positively charged ions and fragment ions are then accelerated into a mass analyzer (e.g., a quadrupole) where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as **3,3-Diethoxy-1-propyne**.



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Caption: General workflow for spectroscopic analysis of a liquid organic compound.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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